molecular formula C13H23NO3 B2528119 N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide CAS No. 2411283-81-1

N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide

Número de catálogo B2528119
Número CAS: 2411283-81-1
Peso molecular: 241.331
Clave InChI: ZUGLIASQSXJBAT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a purine nucleoside that is involved in a variety of physiological processes, including regulation of blood flow, neurotransmitter release, and immune function. The adenosine A1 receptor is widely distributed throughout the body and is involved in the regulation of cardiovascular, respiratory, and nervous system function. DPCPX has been extensively studied for its potential therapeutic applications in a variety of diseases, including cardiovascular disease, asthma, and epilepsy.

Mecanismo De Acción

N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide is a selective antagonist of the adenosine A1 receptor. Adenosine binds to the A1 receptor and inhibits the release of neurotransmitters such as norepinephrine and acetylcholine. N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide blocks the binding of adenosine to the A1 receptor, thereby increasing the release of these neurotransmitters and producing a variety of physiological effects.
Biochemical and physiological effects:
The biochemical and physiological effects of N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide are largely dependent on the specific disease being studied. In cardiovascular disease, N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide has been shown to improve myocardial function and reduce ischemia-reperfusion injury. In asthma, N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide has been shown to reduce airway hyperresponsiveness and inflammation. In epilepsy, N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide has been shown to reduce seizure activity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other adenosine receptors. One limitation of using N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide is its potential toxicity at high doses, which can limit its use in certain experiments.

Direcciones Futuras

There are several future directions for research on N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide. One area of interest is its potential use in the treatment of chronic obstructive pulmonary disease (COPD), a progressive lung disease that affects millions of people worldwide. N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide has been shown to reduce airway inflammation and hyperresponsiveness in animal models of COPD, and further research is needed to determine its potential therapeutic benefits in humans. Another area of interest is the use of N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's disease. Adenosine has been shown to play a role in the regulation of neuronal activity and synaptic plasticity, and N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide may have potential therapeutic benefits in these diseases. Finally, further research is needed to determine the long-term safety and efficacy of N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide in humans, particularly in the treatment of chronic diseases.

Métodos De Síntesis

The synthesis of N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide involves the reaction of 1,3-dimethyl-2-nitrobenzene with ethyl 2-bromoacetate to form 1-(2-bromoacetyl)-3,5-dimethyl-2-nitrobenzene. This compound is then reacted with oxan-4-ol in the presence of potassium carbonate to form 1-(2-bromoacetyl)-3,5-dimethyl-4-(oxan-4-yl)-2-nitrobenzene. Reduction of this compound with sodium dithionite yields the corresponding amine, which is then reacted with epichlorohydrin to form N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide.

Aplicaciones Científicas De Investigación

N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases. In cardiovascular disease, N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide has been shown to improve myocardial function and reduce ischemia-reperfusion injury. In asthma, N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide has been shown to reduce airway hyperresponsiveness and inflammation. In epilepsy, N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide has been shown to reduce seizure activity.

Propiedades

IUPAC Name

N-[2,2-dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,7-10-3-5-16-6-4-10)9-14-12(15)11-8-17-11/h10-11H,3-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGLIASQSXJBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCOCC1)CNC(=O)C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.